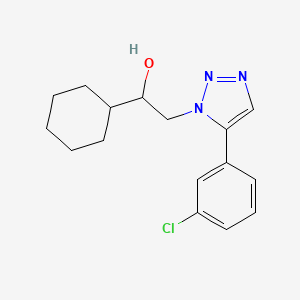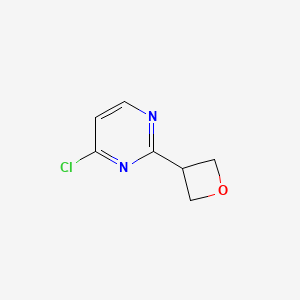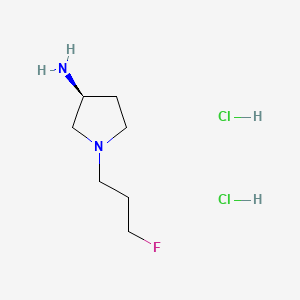
(S)-1-(3-fluoropropyl)pyrrolidin-3-amine, 2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE is a chemical compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine and 3-fluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperature and pressure settings.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects and as a lead compound for drug development.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications: It may have applications in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(3-CHLOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE: Similar structure with a chlorine atom instead of fluorine.
(S)-1-(3-BROMOPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE: Similar structure with a bromine atom instead of fluorine.
(S)-1-(3-IODOPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE: Similar structure with an iodine atom instead of fluorine.
Uniqueness
(S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its halogen-substituted analogs.
Eigenschaften
Molekularformel |
C7H17Cl2FN2 |
|---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
(3S)-1-(3-fluoropropyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c8-3-1-4-10-5-2-7(9)6-10;;/h7H,1-6,9H2;2*1H/t7-;;/m0../s1 |
InChI-Schlüssel |
OCVBVCUJBIVEJG-KLXURFKVSA-N |
Isomerische SMILES |
C1CN(C[C@H]1N)CCCF.Cl.Cl |
Kanonische SMILES |
C1CN(CC1N)CCCF.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


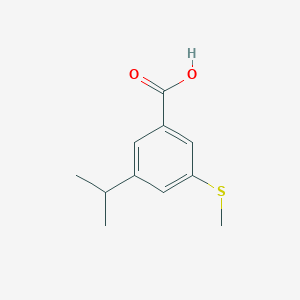
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)


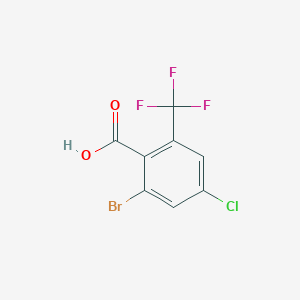

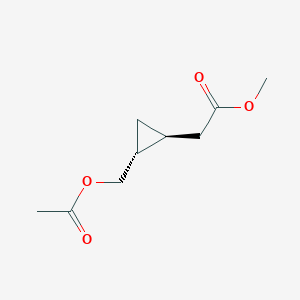
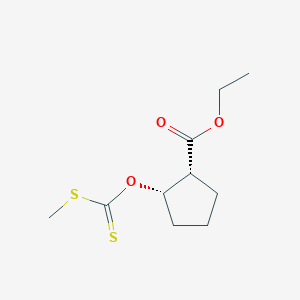
![N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)
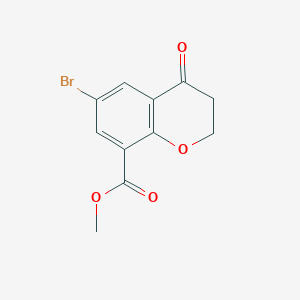
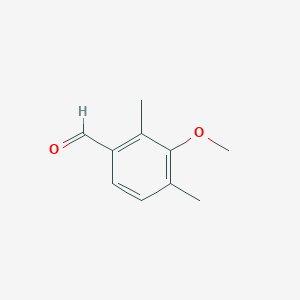
![[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B14026754.png)
